2,5-Dimethoxy-I+/--oxobenzeneacetic acid
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Overview
Description
2-(2,5-Dimethoxyphenyl)-2-oxoacetic acid is an organic compound with the molecular formula C10H12O4. It is characterized by the presence of two methoxy groups attached to a phenyl ring and an oxoacetic acid moiety. This compound is known for its applications in organic synthesis and as a pharmaceutical intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxyphenyl)-2-oxoacetic acid typically involves the following steps :
Starting Material: The process begins with 1,4-dimethoxybenzene.
Formylation: 1,4-dimethoxybenzene reacts with formaldehyde in the presence of a hydrogen halide to produce 2-halomethyl-1,4-dimethoxybenzene.
Cyanation: The 2-halomethyl-1,4-dimethoxybenzene is then treated with a cyanation reagent to yield 2-(2,5-dimethoxyphenyl)acetonitrile.
Hydrolysis: Finally, the acetonitrile derivative undergoes hydrolysis to form 2-(2,5-dimethoxyphenyl)-2-oxoacetic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenylacetic acids.
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)-2-oxoacetic acid has a wide range of applications in scientific research :
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxyphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various bioactive molecules, influencing biological processes through its metabolites .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxyphenylacetic acid
- 2,5-Dimethoxybenzaldehyde
- 2,5-Dimethoxyphenethylamine
Uniqueness
2-(2,5-Dimethoxyphenyl)-2-oxoacetic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds. Its oxoacetic acid moiety distinguishes it from other dimethoxyphenyl derivatives .
Properties
CAS No. |
26767-03-3 |
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Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H10O5/c1-14-6-3-4-8(15-2)7(5-6)9(11)10(12)13/h3-5H,1-2H3,(H,12,13) |
InChI Key |
PQBQOOIRRWPMDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C(=O)O |
Origin of Product |
United States |
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